![molecular formula C21H23ClFN3O3S B6481755 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride CAS No. 1215601-16-3](/img/structure/B6481755.png)
3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is 451.1132686 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Targeted Kinase Inhibition : VU0496338-1 has been investigated as a kinase inhibitor, particularly targeting specific kinases involved in cellular signaling pathways. Researchers have explored its potential in cancer therapy, neurodegenerative diseases, and other disorders where kinase dysregulation plays a role .
- Neurological Disorders : The compound’s interaction with kinases and its ability to modulate signaling pathways make it a candidate for neurological drug development. It may have applications in treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
- Protein-Protein Interactions : VU0496338-1 could be used as a chemical probe to study protein-protein interactions. By selectively binding to specific proteins, it helps researchers dissect complex cellular processes and identify potential therapeutic targets .
- Cellular Imaging : Fluorescently labeled derivatives of this compound can serve as valuable tools for live-cell imaging studies. They allow visualization of specific cellular compartments or protein localization .
- Surface Modification : Researchers have explored the use of VU0496338-1 in surface functionalization. Its unique chemical structure may enable modification of surfaces for applications in sensors, catalysis, or biomaterials .
- Building Block : The benzothiazole moiety in VU0496338-1 can serve as a building block for the synthesis of more complex molecules. Organic chemists may utilize it to create novel compounds with tailored properties .
- Metabolism Studies : Investigating the metabolism of VU0496338-1 in vitro and in vivo provides insights into its stability, potential metabolites, and clearance pathways. Such studies are crucial for drug safety assessment .
- X-ray Crystallography : Determining the crystal structure of VU0496338-1 bound to its target proteins sheds light on its binding mode and interactions. This information aids in rational drug design .
Medicinal Chemistry and Drug Development
Chemical Biology and Proteomics
Materials Science and Surface Chemistry
Organic Synthesis and Chemical Reactions
Pharmacology and Toxicology
Biophysical Studies and Structural Biology
properties
IUPAC Name |
3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-27-17-5-6-19-18(14-17)23-21(29-19)25(8-7-24-9-11-28-12-10-24)20(26)15-3-2-4-16(22)13-15;/h2-6,13-14H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPIIVFEKYFXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.